"4-(methylamino)quinazoline-2-thiol CAS number and molecular structure"
"4-(methylamino)quinazoline-2-thiol CAS number and molecular structure"
An In-depth Technical Guide to 4-(Methylamino)quinazoline-2-thiol: Synthesis, Structure, and Potential Applications
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds and approved pharmaceuticals.[1][2] This guide provides a detailed technical overview of a specific derivative, 4-(methylamino)quinazoline-2-thiol. While this compound is not extensively cataloged with a dedicated CAS number in major public databases, its structure presents significant interest for drug discovery programs. This document delineates its molecular structure, including tautomeric considerations, proposes a detailed synthetic pathway based on established chemical principles for analogous compounds, and discusses its potential applications for researchers in drug development.
Nomenclature and Molecular Structure Elucidation
Chemical Identity
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Systematic Name: 4-(methylamino)quinazoline-2-thiol
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Molecular Formula: C₉H₉N₃S
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Molecular Weight: 191.25 g/mol
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CAS Number: Not prominently assigned in public databases. Researchers are advised to verify any internal or supplier-specific identifiers.
Structural Analysis and Tautomerism
The structure of 4-(methylamino)quinazoline-2-thiol is defined by a bicyclic quinazoline core, substituted with a methylamino group at position 4 and a thiol group at position 2. A critical feature of 2-mercaptoquinazoline derivatives is the existence of thione-thiol tautomerism. The equilibrium generally favors the more stable 4-(methylamino)quinazoline-2(1H)-thione form due to the thermodynamic stability of the amide-like thio-lactam functionality within the pyrimidine ring.
Below is a diagram illustrating the chemical structure of the favored thione tautomer.
Caption: Structure of the 4-(methylamino)quinazoline-2(1H)-thione tautomer.
Proposed Synthesis Pathway and Experimental Protocol
The synthesis of 4-aminoquinazoline derivatives often proceeds from appropriately substituted anthranilic acid precursors.[3] A plausible and efficient route to synthesize 4-(methylamino)quinazoline-2-thiol involves a multi-step process beginning with 2-aminobenzonitrile.
Synthesis Workflow Overview
The proposed synthesis follows a logical progression: cyclization to form the core quinazoline ring system, followed by functionalization. This approach is widely adopted for creating diverse libraries of quinazoline-based compounds for screening.[4][5]
Caption: Proposed two-step synthesis workflow for the target compound.
Detailed Experimental Protocol
Expert Insight: This protocol is designed as a self-validating system. The successful formation of the intermediate and final product can be monitored by Thin Layer Chromatography (TLC), and the structural identity confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry). The choice of a basic workup is to remove acidic byproducts from the thiophosgene reaction.
Step 1: Synthesis of 2-Isothiocyanatobenzonitrile (Intermediate)
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-aminobenzonitrile (10.0 g, 84.6 mmol) in 100 mL of dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.
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Reagent Addition: Slowly add a solution of thiophosgene (7.7 mL, 101.5 mmol) in 20 mL of DCM to the cooled solution over 30 minutes.
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Causality: Slow addition at low temperature is crucial to control the exothermic reaction and prevent the formation of unwanted side products.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the consumption of the starting material by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase).
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Workup and Isolation:
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Once the reaction is complete, carefully pour the mixture into 100 mL of a saturated sodium bicarbonate (NaHCO₃) solution to quench excess thiophosgene and neutralize HCl byproduct.
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Separate the organic layer, and extract the aqueous layer twice with 50 mL portions of DCM.
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Combine the organic layers, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-isothiocyanatobenzonitrile. This intermediate is often used in the next step without further purification.
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Step 2: Synthesis of 4-(Methylamino)quinazoline-2-thiol (Final Product)
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Reaction Setup: Dissolve the crude 2-isothiocyanatobenzonitrile from the previous step in 100 mL of ethanol in a sealed pressure vessel.
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Reagent Addition: Add an aqueous solution of methylamine (40% w/w, 2.5 equivalents) to the vessel.
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Causality: Methylamine acts as both the nucleophile for the cyclization and the source of the 4-position substituent. Using a sealed vessel is necessary to contain the volatile methylamine and drive the reaction at elevated temperatures.
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Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-90 °C for 12-18 hours.
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Isolation and Purification:
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After cooling to room temperature, a precipitate should form. Collect the solid product by vacuum filtration.
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Wash the solid with cold ethanol and then diethyl ether to remove residual impurities.
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Recrystallize the crude product from a suitable solvent system, such as ethanol or an ethanol/water mixture, to obtain the purified 4-(methylamino)quinazoline-2-thiol.
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Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.
Physicochemical Properties (Predicted and Analog-Based)
Quantitative data for this specific molecule is scarce. The following table summarizes expected properties based on its structure and data from similar quinazoline compounds like 4-aminoquinazoline[6] and quinazoline-4-thiol.[7][8]
| Property | Predicted/Expected Value | Rationale/Reference Analog |
| Physical State | Crystalline solid (likely off-white to yellow) | Common for heterocyclic thiol/thione compounds. |
| Melting Point | >200 °C | High melting points are characteristic of planar heterocyclic systems with potential for hydrogen bonding. |
| Solubility | Sparingly soluble in water; Soluble in DMSO, DMF | The polar amine and thione groups confer some polarity, but the aromatic core limits aqueous solubility. |
| pKa | ~8-9 (for N-H proton) | Based on the thione structure, which is weakly acidic. |
Potential Applications in Drug Development
The quinazoline core is prevalent in a wide range of therapeutic agents, known for activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][9][10]
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Kinase Inhibition: The 4-aminoquinazoline scaffold is a well-established "hinge-binding" motif for many protein kinase inhibitors used in oncology. The methylamino group at the 4-position can form critical hydrogen bonds with the kinase hinge region. The 2-thiol/thione group offers a vector for further chemical modification to target unique pockets in the ATP-binding site or to modulate physicochemical properties.
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Antiproliferative Agents: Numerous 2,4-disubstituted quinazoline derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[3][10] This molecule serves as a valuable starting point or intermediate for developing novel anticancer compounds.
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Antimicrobial Research: Quinazoline derivatives have also been investigated for their potential as antibacterial and antifungal agents.[1] The sulfur atom in the 2-thione position can be a key pharmacophoric element in this context.
Conclusion
4-(Methylamino)quinazoline-2-thiol represents a synthetically accessible and medicinally relevant scaffold. While not a widely commercialized compound, its structure embodies key features of successful therapeutic agents. The synthetic route proposed herein is robust and relies on well-understood chemical transformations, providing a clear path for researchers to access this molecule for further investigation. Its potential as a precursor for kinase inhibitors and other targeted therapies makes it a compound of significant interest for modern drug discovery and development programs.
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